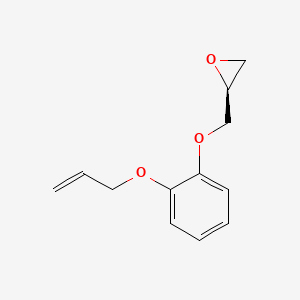

(2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane

Description

(2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane is a chiral epoxide characterized by a 1,2-epoxypropane backbone with a phenoxy group substituted at the third carbon. This phenoxy group is further modified by an allyloxy substituent (O-allyloxyphenoxy), imparting unique steric and electronic properties. The (2S) stereochemistry at the second carbon of the epoxide ring is critical for its reactivity and biological interactions. Such epoxides are often intermediates in pharmaceuticals; for example, 3-(1-naphthyloxy)-1,2-epoxypropane is a precursor to (S)-propranolol hydrochloride .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(2S)-2-[(2-prop-2-enoxyphenoxy)methyl]oxirane |

InChI |

InChI=1S/C12H14O3/c1-2-7-13-11-5-3-4-6-12(11)15-9-10-8-14-10/h2-6,10H,1,7-9H2/t10-/m0/s1 |

InChI Key |

FZONULHLKBOHHY-JTQLQIEISA-N |

Isomeric SMILES |

C=CCOC1=CC=CC=C1OC[C@@H]2CO2 |

Canonical SMILES |

C=CCOC1=CC=CC=C1OCC2CO2 |

Origin of Product |

United States |

Biological Activity

(2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane is a compound of significant interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings. The compound is characterized by its unique structure, which includes an epoxy group that may contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- CAS Number : 66966-20-9

Biological Activities

The biological activities of (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane have been explored in various studies, highlighting its potential therapeutic applications. Key findings include:

Anticancer Activity

Research indicates that (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane exhibits anticancer properties. A study demonstrated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, which activates downstream apoptotic signaling cascades .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

The mechanisms underlying the biological activities of (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane are multifaceted.

- Epoxide Reactivity : The epoxy group in the structure is likely responsible for its reactivity with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids.

- Signal Transduction Pathways : The compound may modulate various signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with kinases and transcription factors involved in cancer progression .

Case Studies

Several case studies have been documented to illustrate the efficacy of (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane:

- Study on Cancer Cell Lines : In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability. Apoptotic markers such as Annexin V and propidium iodide staining confirmed the induction of apoptosis .

- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial properties .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Differences :

- Reactivity : Electron-donating groups (e.g., methoxy) increase nucleophilic aromatic substitution rates, while bulky groups (e.g., naphthyl) hinder ring-opening.

- Applications : Naphthyl derivatives are prioritized in β-blocker synthesis, whereas methoxy-substituted variants are used in chiral resolution studies.

Fluorinated Derivatives

Fluorine substitution introduces distinct electronic and steric effects:

- 3,3,3-Trifluoro-1,2-epoxypropane : Exhibits strong electron-withdrawing effects due to trifluoromethyl groups, altering microwave spectra and rotational constants. Its heterodimers with tetrafluoro analogs show distinguishable spectral features, useful in chiral tagging .

- 3-Perfluoroalkyl-1,2-epoxypropane : The perfluoroalkyl chain enhances thermal stability and hydrophobicity, making it suitable for specialty polymers .

Comparison :

- Stability: Fluorinated epoxides resist enzymatic degradation better than non-fluorinated analogs.

- Spectral Properties : Fluorine atoms create unique dipole moments, enabling precise spectroscopic identification .

Pharmaceutical Intermediates and Impurities

Epoxides serve as precursors or impurities in drug synthesis:

- Propranolol Intermediates: 3-(1-Naphthyloxy)-1,2-epoxypropane reacts with isopropylamine to form (S)-propranolol (45% yield) .

- Paroxetine-Related Epoxides: 3-[(p-Acetamido)phenoxy]-1,2-epoxypropane is a synthetic byproduct with acetamido groups influencing solubility .

Critical Considerations :

- Stereochemistry : The (2S) configuration ensures correct β-blocker activity; mismatched stereochemistry leads to inactive byproducts .

- Purity Standards : Impurities like 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole are tightly controlled (e.g., ≤0.1% in APIs) .

Data Tables

Table 2: Physicochemical Properties

Research Findings and Methodologies

- Degradation Studies : 1,2-Epoxypropane derivatives degrade at rates influenced by cofactors (e.g., NAD+ and DTT increase degradation rates by 100%) .

- Toxicity: Metabolites like 1,2-epoxypropane from 1,2-dichloropropane are suspected carcinogens, necessitating strict exposure controls .

- Asymmetric Synthesis : Chiral ligands (e.g., 1,4-bis(9-O-quinidine)phthalazine) enable high enantiomeric excess in epoxide synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane typically involves the following key steps:

- Formation of the allyloxy-substituted phenol or phenoxy intermediate.

- Epoxidation of the corresponding allyloxyphenoxypropane precursor.

- Enantioselective control to obtain the (2S)-epoxide stereochemistry.

Epoxide Formation via Epichlorohydrin Route

One common approach to prepare chiral epoxides structurally related to the target compound is the reaction of substituted phenols with chiral epichlorohydrin derivatives. For example, the nucleophilic substitution of phenol derivatives with (R)- or (S)-epichlorohydrin under basic conditions yields glycidyl ethers with defined stereochemistry.

- The phenol (in this case, O-allyloxyphenol) reacts with (S)-epichlorohydrin in a molar ratio of 1:1 to 1:3.

- The reaction is conducted in methanol at 60-80 °C for 6-8 hours.

- After completion, potassium hydroxide (KOH) is added at 0-25 °C to promote ring closure and epoxide formation.

- Stirring at room temperature (25-35 °C) for several hours yields the chiral epoxide with (2S) configuration.

This method provides good stereoselectivity and yield for epoxides similar to (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane.

Enantioselective Biocatalytic Methods

Recent advances include the use of yeast strains or isolated epoxide hydrolase enzymes capable of enantioselective transformation of racemic glycidyl ethers to obtain optically active epoxides or vicinal diols.

- Enzymatic hydrolysis selectively converts one enantiomer of a racemic epoxide mixture, enriching the other enantiomer.

- Yeast strains from genera such as Candida, Pichia, and Yarrowia express epoxide hydrolases with high enantioselectivity.

- Reaction conditions typically involve pH 5-10, temperatures from 0 °C to 70 °C, and aqueous-organic solvent mixtures.

- The process can be stopped when the desired enantiomeric excess is achieved, and products are recovered by extraction.

This biocatalytic approach offers an environmentally friendly alternative to chemical synthesis, with high enantiopurity of (2S)-epoxides.

Chemical Epoxidation of Allyloxyphenoxypropene Precursors

Another method involves the chemical epoxidation of allyloxyphenoxy-substituted alkenes using peracids (e.g., m-chloroperbenzoic acid) or other oxidants under controlled conditions.

- The allyloxyphenoxypropene intermediate is treated with a peracid at low temperature.

- The reaction proceeds via electrophilic addition to the alkene, forming the epoxide ring.

- Stereoselectivity can be induced by chiral catalysts or auxiliaries to favor the (2S)-epoxide.

- Purification by chromatography yields the desired compound.

This method is classical but requires careful control to achieve high enantiomeric excess.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Epichlorohydrin substitution | High stereoselectivity; well-established | Requires chiral epichlorohydrin; costly | 70-85% | >95% |

| Biocatalytic resolution | Environmentally friendly; high enantioselectivity | Requires enzyme/strain optimization; slower | 60-80% | >98% |

| Chemical epoxidation | Straightforward; scalable | Lower stereoselectivity without chiral catalysts | 50-75% | Variable (50-90%) |

Experimental Data and Research Findings

- The epichlorohydrin method has been documented to produce (2S)-epoxides with optical purity exceeding 95%, validated by chiral HPLC and polarimetry.

- Biocatalytic methods using yeast epoxide hydrolases demonstrated enantioselectivity with enantiomeric excess above 98%, confirmed by enzymatic assays and chromatographic analysis.

- Chemical epoxidation methods require chiral catalysts such as Sharpless epoxidation catalysts to improve stereoselectivity; otherwise, racemic mixtures result.

Q & A

Basic: How can researchers optimize the synthesis of (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane to improve yield and enantiomeric purity?

Methodological Answer:

The synthesis of chiral epoxypropanes often involves nucleophilic epoxidation or tosylate-mediated ring closure. For example, (2S)-3-(2'-methoxyphenoxy)-1,2-epoxypropane was synthesized via tosylation of a diol intermediate followed by epoxide formation using NaOCH₃, yielding 45% . To optimize:

- Precursor Purity: Use high-purity diol intermediates to minimize side reactions.

- Reagent Ratios: Adjust stoichiometry of tosyl chloride (TsCl) and base (e.g., NaOCH₃) to favor epoxide formation over elimination.

- Stereocontrol: Chiral catalysts or chiral resolving agents can enhance enantiomeric purity. For allyloxy derivatives, consider allyl ether stability under basic conditions to avoid racemization.

Advanced: How does the stereochemistry of (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane influence its reactivity in nucleophilic ring-opening reactions?

Methodological Answer:

The (2S) configuration directs regioselectivity during nucleophilic attack. For example, in fluorinated analogs like 3,3,3-trifluoro-1,2-epoxypropane, stereochemistry determines the orientation of the epoxide ring, affecting transition-state stabilization . Key considerations:

- Computational Modeling: Use density functional theory (DFT) to predict nucleophilic attack preferences (e.g., C1 vs. C2 opening) based on steric and electronic effects of the allyloxyphenoxy group.

- Empirical Validation: Compare reaction rates and products with enantiopure vs. racemic mixtures. Microwave spectroscopy can confirm structural outcomes, as seen in heterodimer studies of fluorinated epoxides .

Basic: What analytical methods are most effective for characterizing the purity and structure of (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane?

Methodological Answer:

- Chromatography: Gas chromatography (GC) with headspace analysis quantifies epoxide degradation products, as demonstrated in enzymatic assays .

- Spectroscopy:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns to assess enantiomeric excess.

Advanced: What enzymatic systems interact with 1,2-epoxypropane derivatives, and how can their activity be assayed?

Methodological Answer:

Epoxide-degrading enzymes (e.g., epoxide hydrolases) require cofactors like NADPH and FAD. A validated assay involves:

- Reaction Setup : Add 1 mM 1,2-epoxypropane, 2 mM NADPH, 50 mM KHCO₃, and enzyme extract (e.g., ORF3 protein) in a buffered system .

- Activity Measurement : Monitor epoxide consumption via GC headspace analysis. Specific activity is calculated as nmol·min⁻¹·mg⁻¹ protein.

- Cofactor Optimization : Adjust FAD concentrations (measured via A₄₅₀) to address rate-limiting steps, as FAD content directly correlates with activity .

Advanced: How can computational chemistry predict solvent effects on the reactivity of (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane?

Methodological Answer:

- Solvent Modeling : Use COSMO-RS or SMD implicit solvent models to calculate solvation free energies and transition-state stabilization in polar vs. nonpolar solvents.

- Dynamic Simulations : Molecular dynamics (MD) simulations assess conformational stability of the allyloxy group in solvents like DMSO or hexane. For fluorinated analogs, quantum chemistry predicted heterodimer stability in gas-phase studies .

Basic: What are the optimal storage conditions for (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic ring-opening.

- Stabilizers : Add 10 mM DTT (reducing agent) and 50 mM KHCO₃ (buffer) to inhibit acid-catalyzed hydrolysis, as used in enzymatic studies .

- Inert Atmosphere : Use argon or nitrogen to prevent oxidation of the allyloxy group.

Advanced: How can discrepancies in enzymatic degradation rates of epoxide derivatives be resolved?

Methodological Answer:

Discrepancies often arise from cofactor variability or enzyme isoforms. For example, ORF3 protein activity doubled when FAD content increased, highlighting the need for:

- Cofactor Quantification : Measure FAD via UV-Vis (A₄₅₀) and normalize enzyme concentrations .

- Kinetic Profiling : Perform Michaelis-Menten analysis under standardized NADPH/NAD⁺ ratios to isolate rate-limiting steps.

- Isoform Screening : Use SDS-PAGE or mass spectrometry to identify contaminating proteins in enzyme fractions.

Advanced: What role does the allyloxyphenoxy substituent play in the biological activity of (2S)-3-(O-Allyloxyphenoxy)-1,2-epoxypropane?

Methodological Answer:

The allyloxyphenoxy group may influence:

- Membrane Permeability : Assess logP values (experimental or computational) to predict bioavailability.

- Target Binding : Molecular docking studies with proteins (e.g., β-adrenergic receptors for propranolol analogs) can identify π-π stacking or hydrogen-bonding interactions .

- Metabolic Stability : Incubate with liver microsomes and monitor epoxide hydrolysis rates via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.